molecular formula C25H23NO4S B1390432 Fmoc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid CAS No. 1217741-23-5

Fmoc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid

Cat. No.: B1390432
CAS No.: 1217741-23-5
M. Wt: 433.5 g/mol
InChI Key: VJOTZFRQJMLKED-HJPURHCSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid is a synthetic compound used primarily in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. The stereochemistry of the compound is defined by the (2R,3S) configuration, indicating the specific spatial arrangement of the atoms around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Protection of the amino group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.

    Formation of the thioether linkage:

    Chiral resolution: The stereochemistry is controlled through chiral resolution techniques to ensure the desired (2R,3S) configuration.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to remove the Fmoc protecting group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Piperidine is often used to remove the Fmoc group under basic conditions.

    Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Deprotected amino acid.

    Substitution: Substituted amino acids with different functional groups.

Scientific Research Applications

Chemistry

Fmoc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptides.

Biology

In biological research, the compound is used to study protein-protein interactions and enzyme-substrate interactions. It can be incorporated into peptides to investigate the effects of specific amino acid modifications on biological activity.

Medicine

The compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its ability to be incorporated into peptides makes it a valuable tool for developing new drugs with improved stability and efficacy.

Industry

In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic peptides and peptide-based materials.

Mechanism of Action

The mechanism of action of Fmoc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The phenylthio group can participate in various chemical reactions, allowing for the introduction of additional functional groups into the peptide chain. The specific molecular targets and pathways involved depend on the peptide sequence and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-(2R,3S)-3-phenylisoserine: Similar in structure but with a hydroxyl group instead of a thioether linkage.

    Fmoc-®-3-amino-3-(3-bromo-phenyl)-propionic acid: Contains a bromine atom on the phenyl ring.

    Fmoc-(S)-3-amino-3-(4-hydroxy-phenyl)-propionic acid: Contains a hydroxyl group on the phenyl ring.

Uniqueness

Fmoc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid is unique due to the presence of the phenylthio group, which provides distinct chemical reactivity compared to similar compounds

Biological Activity

Fmoc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid is a synthetic amino acid derivative notable for its applications in peptide synthesis and biological research. Characterized by the fluorenylmethyloxycarbonyl (Fmoc) protecting group, this compound plays a critical role in solid-phase peptide synthesis (SPPS), allowing for the sequential assembly of peptides. The unique stereochemistry and functional groups of this compound enable diverse biological interactions and applications.

Chemical Structure

  • Molecular Formula : C25H23NO4S
  • Molecular Weight : 433.53 g/mol
  • CAS Number : 1217741-23-5

The compound features a phenylthio group that enhances its reactivity and biological activity, making it a valuable tool in medicinal chemistry and peptide development.

The primary biological activity of this compound is linked to its role in peptide synthesis. The Fmoc group protects the amino functionality during synthesis, preventing side reactions, while the phenylthio group can participate in various chemical transformations, facilitating the introduction of additional functional groups into peptides. This versatility allows researchers to tailor peptides for specific biological interactions.

Applications in Research

  • Protein-Protein Interactions : The compound is utilized to study interactions between proteins, providing insights into cellular mechanisms and signaling pathways.
  • Enzyme-Substrate Interactions : It serves as a substrate or inhibitor in enzyme assays, aiding in the understanding of enzyme kinetics and specificity.
  • Peptide Therapeutics : Its incorporation into peptide drugs is being explored for developing therapeutics with enhanced stability and efficacy.

Peptide Synthesis

Research has demonstrated the effectiveness of this compound in synthesizing complex peptides. For instance, studies have shown that its incorporation can significantly enhance the bioactivity of antimicrobial peptides by improving their interaction with bacterial membranes .

Drug Development

The compound has been investigated for its potential in drug formulation targeting specific diseases through peptide interactions. For example, modifications using this amino acid have led to peptides with improved antimicrobial properties against resistant bacterial strains .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
4-(Phenylthio)butanoic acidContains a phenylthio groupAntioxidant properties
Fluorenylmethoxycarbonyl-alanineFmoc protected alanineUsed in peptide synthesis
2-Aminobutanoic acidSimple amino acid structureBuilding block in peptides

Research Findings

Recent studies highlight the importance of this compound in various biological contexts:

  • Antimicrobial Activity : Peptides synthesized using this amino acid have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 8 µM .
  • Cytotoxicity Profiles : Investigations into the cytotoxic effects on normal and transformed cell lines suggest that peptides containing this compound exhibit low cytotoxicity at therapeutic concentrations .

Properties

IUPAC Name

(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4S/c1-16(31-17-9-3-2-4-10-17)23(24(27)28)26-25(29)30-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,16,22-23H,15H2,1H3,(H,26,29)(H,27,28)/t16-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOTZFRQJMLKED-HJPURHCSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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